molecular formula C14H8Br2O B8628976 2,6-dibromo-9-methylene-9H-xanthene

2,6-dibromo-9-methylene-9H-xanthene

Cat. No. B8628976
M. Wt: 352.02 g/mol
InChI Key: PPYIENVSGXOSMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dibromo-9-methylene-9H-xanthene is a useful research compound. Its molecular formula is C14H8Br2O and its molecular weight is 352.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-dibromo-9-methylene-9H-xanthene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-dibromo-9-methylene-9H-xanthene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,6-dibromo-9-methylene-9H-xanthene

Molecular Formula

C14H8Br2O

Molecular Weight

352.02 g/mol

IUPAC Name

2,6-dibromo-9-methylidenexanthene

InChI

InChI=1S/C14H8Br2O/c1-8-11-4-2-10(16)7-14(11)17-13-5-3-9(15)6-12(8)13/h2-7H,1H2

InChI Key

PPYIENVSGXOSMJ-UHFFFAOYSA-N

Canonical SMILES

C=C1C2=C(C=C(C=C2)Br)OC3=C1C=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Referring to Scheme 10, methylmagnesium iodide (14.12 mL, 3 M in Et2O, 42.4 mmol) was added to a stirred solution of 2,6-dibromo-9H-xanthen-9-one (7-2) (10 g, 28.2 mmol) in THF (30 mL) at 0° C. The reaction mixture was allowed to warm up to rt and stirred for 2 h. The reaction mixture was cooled to 0° C. and quenched with saturated NH4Cl solution (250 mL) and stirred for 30 min. The volatiles were removed in vacuo. The residue was taken up in CHCl3 (200 mL), and the organic layer was separated and the aqueous phase was extracted with CHCl3 (2×200 mL) and combined organics was dried over MgSO4, filtered and solvents removed in vacuo to crude product (9.46 g). The crude reaction was taken up in EtOAc (200 mL) and AcOH was added (20 mL) and the reaction mixture was stirred at room temperature for 3 hrs, the volatiles removed in vacuo and the residue was precipitated from isohexanes to give 2,6-dibromo-9-methylene-9H-xanthene (9-1) (6.43 g, 64.7% yield).
Quantity
14.12 mL
Type
reactant
Reaction Step One
Name
2,6-dibromo-9H-xanthen-9-one
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.